ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate
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Overview
Description
Ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate is a synthetic organic compound that falls under the category of glycinate derivatives
Mechanism of Action
Target of Action
It is a derivative of glycine , an amino acid that plays a crucial role in the functioning of the central nervous system and the production of proteins in the body .
Mode of Action
As a glycine derivative , it may interact with glycine receptors or be involved in pathways where glycine is a key player
Biochemical Pathways
Given its relation to glycine , it might be involved in pathways where glycine acts as a neurotransmitter or a building block for proteins. More detailed studies are required to understand the exact biochemical pathways this compound affects.
Result of Action
As a derivative of glycine , it might have effects related to the functions of glycine in the body, such as neurotransmission or protein synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate involves multiple steps:
Starting Material: The synthesis typically begins with a suitable amino acid or its derivative.
Protection and Activation: The amino group is often protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Thioester Formation: Introduction of the thioester moiety is achieved through a reaction with a thioacylating agent under controlled conditions.
Glycine Addition: The final step involves the coupling of the thioester intermediate with ethyl glycinate under suitable conditions to yield the desired product.
Industrial Production Methods: The industrial production of this compound typically involves optimizing the reaction conditions for scale-up. Factors such as temperature, solvent choice, and reaction time are fine-tuned to maximize yield and purity. Catalysts and purification techniques like crystallization or chromatography may be employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving agents such as hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride to reduce the thioester group to a thiol.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace groups within the molecule under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, catalytic systems.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles (e.g., amines, alcohols), solvents, temperature control.
Major Products:
Oxidation: Oxidized products such as sulfoxides or sulfones.
Reduction: Reduced products such as thiols.
Substitution: Depending on the nucleophile, substituted derivatives of the original compound.
Scientific Research Applications
Ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate finds applications in multiple scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Serves as a building block for peptide synthesis, aiding in the study of protein functions and interactions.
Medicine: Investigated for potential use in drug development, particularly in designing prodrugs that improve the pharmacokinetic properties of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, owing to its unique structural properties.
Comparison with Similar Compounds
Ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate is compared to similar compounds such as:
Ethyl (S)-glycinate derivatives: These compounds may lack the thioester moiety, influencing their reactivity and biological activity.
Phenylalanine-based analogs:
Uniqueness: The incorporation of the tert-butoxycarbonyl group and the thioester linkage distinguishes this compound from other compounds, conferring unique stability and reactivity characteristics.
Properties
IUPAC Name |
ethyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanethioyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-5-23-15(21)12-19-16(25)14(11-13-9-7-6-8-10-13)20-17(22)24-18(2,3)4/h6-10,14H,5,11-12H2,1-4H3,(H,19,25)(H,20,22)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUCPFXHGYFGTK-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=S)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=S)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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